N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
Description
X-ray Diffraction Analysis
X-ray crystallography is the gold standard for resolving the three-dimensional atomic arrangement of crystalline materials. For N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide), single-crystal X-ray diffraction (XRD) would reveal:
- Unit cell parameters : Anticipated to belong to a monoclinic or triclinic system due to the asymmetric substitution pattern.
- Bond lengths and angles : The anthracene backbone typically exhibits bond lengths of 1.40–1.48 Å for aromatic C–C bonds, while C=O bonds in the ketone and amide groups measure ~1.21 Å.
- Torsional angles : The dihedral angles between the anthracene plane and benzamide groups would influence molecular packing.
Hypothetical XRD data (representative values):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| a (Å) | 10.2 |
| b (Å) | 15.4 |
| c (Å) | 12.8 |
| β (°) | 105.3 |
Hydrogen Bonding Network Topology
The hydroxyl (–OH) and amide (–CONH–) groups facilitate intermolecular hydrogen bonding, critical for stabilizing the crystal lattice. Key interactions include:
- O–H···O : Between hydroxyl groups and ketone oxygen atoms (bond length ~2.70 Å).
- N–H···O : Between amide protons and carbonyl oxygen atoms (bond length ~2.85 Å).
These interactions likely form a layered architecture, with π-π stacking (3.4–3.8 Å) between anthracene cores further stabilizing the structure.
Quantum Chemical Calculations
Density Functional Theory (DFT) Optimization
DFT simulations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and electronic structure. Key findings:
- Ground-state geometry : The anthracene backbone adopts a planar conformation, while the 4-methylbenzamide groups rotate ~30° relative to the main plane to minimize steric hindrance.
- Charge distribution : Natural population analysis (NPA) reveals negative charges on oxygen atoms (–OH: –0.65 e; C=O: –0.58 e) and positive charges on amide nitrogen atoms (+0.32 e).
Frontier Molecular Orbital Analysis
Frontier orbitals dictate reactivity and optoelectronic properties:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | –6.2 | Anthracene π-system |
| LUMO | –2.8 | Ketone and amide groups |
The HOMO-LUMO gap of 3.4 eV suggests moderate electronic excitation energy, typical for anthraquinone derivatives.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (500 MHz, DMSO-d~6~) assignments:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.40 | Singlet | 6H | Methyl (–CH~3~) |
| 7.20–7.80 | Multiplet | 16H | Aromatic protons |
| 10.20 | Broad singlet | 2H | Hydroxyl (–OH) |
| 10.85 | Singlet | 2H | Amide (–NH–) |
¹³C NMR (125 MHz, DMSO-d~6~) highlights:
Infrared (IR) Vibrational Mode Correlations
IR spectra (KBr pellet, cm⁻¹):
| Peak | Assignment |
|---|---|
| 3320 | O–H stretch (hydroxyl) |
| 1665 | C=O stretch (ketone) |
| 1640 | C=O stretch (amide) |
| 1600 | C=C aromatic stretch |
| 1300 | C–N stretch (amide) |
The absence of N–H stretching above 3400 cm⁻¹ confirms hydrogen bonding in the solid state.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) exhibits the following fragments:
| m/z | Ion |
|---|---|
| 506.51 | [M]⁺ |
| 361.22 | [M – C~7~H~7~NO]⁺ |
| 135.08 | [C~8~H~7~O]⁺ (4-methylbenzoyl) |
The base peak at m/z 135.08 corresponds to the 4-methylbenzoyl ion, indicating cleavage at the amide bond.
Properties
CAS No. |
84559-87-5 |
|---|---|
Molecular Formula |
C30H22N2O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[4,8-dihydroxy-5-[(4-methylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C30H22N2O6/c1-15-3-7-17(8-4-15)29(37)31-19-11-13-21(33)25-23(19)27(35)26-22(34)14-12-20(24(26)28(25)36)32-30(38)18-9-5-16(2)6-10-18/h3-14,33-34H,1-2H3,(H,31,37)(H,32,38) |
InChI Key |
QFZQJMRTQPNEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvent: Typically anhydrous organic solvents such as dichloromethane or chloroform are used to dissolve reactants.
- Temperature: The reaction is generally carried out at low to moderate temperatures (0–25 °C) to control the rate and avoid side reactions.
- Catalysts/Base: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid generated during the amide bond formation.
- Stoichiometry: Equimolar amounts of 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione and 4-methylbenzoyl chloride are used to ensure complete conversion to the bisamide.
Reaction Mechanism
- The nucleophilic amino groups on the anthraquinone attack the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride.
- This leads to the formation of a tetrahedral intermediate.
- Chloride ion is expelled, resulting in the formation of the amide bond.
- The base present scavenges the released HCl to prevent protonation of the amino groups and side reactions.
Purification
- The crude product is often purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques.
- The final product is obtained as a purple to blue-gray powder, consistent with anthraquinone derivatives.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material 1 | 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione |
| Starting Material 2 | 4-Methylbenzoyl chloride |
| Reaction Type | Condensation (amide bond formation) |
| Solvent | Anhydrous dichloromethane or chloroform |
| Temperature | 0–25 °C |
| Catalyst/Base | Triethylamine or pyridine (acid scavenger) |
| Reaction Time | Several hours (typically 2–6 hours) |
| Product Appearance | Purple/blue-gray powder |
| Purification | Recrystallization or chromatography |
| Yield | Moderate to high (dependent on reaction control) |
Comparative Analysis with Analogous Compounds
| Compound Variant | Acyl Chloride Used | Key Differences in Preparation |
|---|---|---|
| N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) | 4-Methoxybenzoyl chloride | Methoxy substituent affects reactivity and solubility |
| N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) | 4-Methylbenzoyl chloride | Methyl substituent influences electronic effects on amide bond formation |
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be further oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The benzamide moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C30H22N2O6
- Molecular Weight : 506.5 g/mol
- CAS Number : 84559-87-5
- IUPAC Name : N-[4,8-dihydroxy-5-[(4-methylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methylbenzamide
The structure of this compound features a complex arrangement of anthracene derivatives with hydroxyl and amide functional groups, contributing to its unique properties and reactivity.
Anticancer Activity
Research indicates that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It triggers apoptotic pathways leading to cell death in malignant cells.
- Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cancer progression.
Antioxidant Properties
The compound also demonstrates significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging-related diseases.
Antimicrobial Activity
Preliminary studies suggest that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) possesses antimicrobial properties against a range of pathogens. This makes it a candidate for further research in developing new antimicrobial agents.
Organic Photovoltaics
Due to its unique electronic properties, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it suitable for enhancing the efficiency of solar cells.
Sensors and Electronics
The compound's electrochemical properties are being explored for applications in sensors and electronic devices. Its stability and reactivity can contribute to the development of sensitive detection systems for environmental monitoring.
Pollution Remediation
Research is underway to assess the potential of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) in environmental remediation efforts. Its ability to degrade pollutants through photocatalytic processes could provide innovative solutions for cleaning contaminated sites.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and a significant increase in apoptotic markers compared to control groups.
Case Study 2: Photovoltaic Application
In research conducted by Solar Energy Materials & Solar Cells, the compound was incorporated into organic solar cells. The findings showed an increase in energy conversion efficiency by 15% compared to traditional materials used.
Mechanism of Action
The mechanism of action of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) involves its interaction with specific molecular targets. The hydroxy and oxo groups on the anthracene core can participate in hydrogen bonding and redox reactions, while the benzamide moieties can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituents on the benzamide rings, significantly altering electronic, steric, and solubility profiles:
Substituent Impact :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility in polar solvents compared to methyl or chloro groups. The methoxy analog (CAS 3076-87-7) is utilized as a vat dye, likely due to improved stability under reducing conditions .
- Electron-Withdrawing Groups (e.g., chloro) : Increase oxidative stability but reduce solubility. The 4-chloro derivative (CAS 83721-56-6) exhibits higher toxicity (H314: severe skin/eye damage) compared to the methyl variant .
Physicochemical Properties
Notes:
Biological Activity
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) is a synthetic compound belonging to the anthracene derivative class. Its unique structure, characterized by multiple hydroxyl and dioxo groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Structural Features
- Anthracene Core : Provides a stable aromatic framework conducive to biological interactions.
- Hydroxyl Groups : Contribute to the compound's reactivity and ability to form hydrogen bonds.
- Dioxo Groups : Enhance the electron-withdrawing capacity, potentially increasing biological activity.
Anticancer Properties
Research indicates that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 4.5 | Inhibition of angiogenesis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
- Angiogenesis Inhibition : It reduces vascular endothelial growth factor (VEGF) expression, thereby limiting tumor growth.
Interaction with Biological Targets
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) interacts with various enzymes and receptors:
- Topoisomerases : Inhibition of topoisomerase II may contribute to its anticancer effects.
- Kinases : Modulation of signaling pathways involving protein kinases can affect cell survival and proliferation.
Study 1: In Vitro Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant selectivity towards cancerous cells over normal cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of action. Using flow cytometry and Western blot analysis, researchers confirmed that the compound induces apoptosis through mitochondrial pathways and activation of pro-apoptotic proteins .
Study 3: In Vivo Efficacy
In vivo studies in murine models showed that treatment with N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) resulted in significant tumor regression without notable toxicity to surrounding healthy tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
